molecular formula C6H13NO B8088213 (2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol

(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol

Cat. No.: B8088213
M. Wt: 115.17 g/mol
InChI Key: CSZHCNQZSJKZPA-RITPCOANSA-N
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Description

(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: is a chiral organic compound belonging to the class of secondary alcohols. It features a pyrrolidinyl ring, a methyl group, and a methanol moiety, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reduction of its corresponding ketone or aldehyde precursor using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Industrial Production Methods: On an industrial scale, the compound is typically produced via catalytic hydrogenation of the corresponding pyrrolidinone derivatives under high pressure and temperature conditions.

Chemical Reactions Analysis

(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: undergoes various types of reactions:

  • Oxidation: Oxidation of the secondary alcohol group can yield the corresponding ketone or carboxylic acid.

  • Reduction: Further reduction can lead to the formation of the corresponding amine.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

  • Common Reagents and Conditions: Reagents such as chromic acid (H2CrO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various alkyl halides for substitution reactions are commonly used.

  • Major Products Formed: The major products include ketones, carboxylic acids, amines, and various substituted derivatives.

Scientific Research Applications

(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is utilized in the development of drugs targeting various diseases, including neurological disorders and cardiovascular conditions.

  • Industry: The compound finds applications in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, metabolism, or neurotransmission.

Comparison with Similar Compounds

(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with similar structures include (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol and 3-(1-methyl-2-pyrrolidinyl)-pyridine .

  • Uniqueness: The presence of the methyl group at the 2-position and the specific stereochemistry of the pyrrolidinyl ring contribute to its unique chemical and biological properties.

Properties

IUPAC Name

[(2R,3R)-2-methylpyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZHCNQZSJKZPA-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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